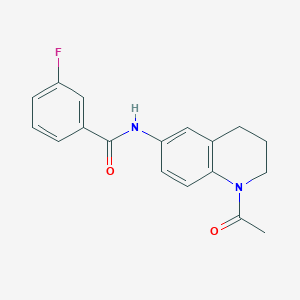

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide

Description

"N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide" is a synthetic small-molecule compound featuring a tetrahydroquinoline scaffold acetylated at the 1-position and substituted with a 3-fluorobenzamide group at the 6-position. The 3-fluorobenzamide moiety introduces electronegativity and steric effects, which may influence binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-12(22)21-9-3-5-13-11-16(7-8-17(13)21)20-18(23)14-4-2-6-15(19)10-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAQHFDCXVVLCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Coupling with Fluorobenzamide: The final step involves coupling the acetylated tetrahydroquinoline with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

The compound can be compared to structurally related derivatives based on substituents, scaffold modifications, and functional groups. Below is a detailed analysis using data from the provided evidence:

Structural Analogs with Quinolin-6-yl Acetamide Moieties

lists compounds with (quinolin-6-yl)acetamide backbones but differing in substituents on the indolinone ring. For example:

*The "Value" column likely corresponds to physicochemical properties (e.g., logP) or biological activity metrics.

Key Observations :

- The fluorine atom in the target compound’s 3-fluorobenzamide group may enhance lipophilicity and target binding compared to nitro or ethoxy substituents in analogs .

Benzothiazole-Based Acetamides

and describe benzothiazole derivatives with acetamide groups, such as:

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

Comparison :

- The benzothiazole core in these compounds offers a planar aromatic system, contrasting with the partially saturated tetrahydroquinoline in the target compound. This difference may affect solubility and membrane permeability .

Agrochemical Benzamide Derivatives

includes pesticidal benzamides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide).

Comparison :

- Flutolanil’s trifluoromethyl group and isopropoxy substituent optimize its fungicidal activity, whereas the target compound’s acetylated tetrahydroquinoline may prioritize selectivity for non-pesticidal targets (e.g., kinases or GPCRs) .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 342.37 g/mol. It features a tetrahydroquinoline core modified with an acetyl group and a fluorobenzamide moiety, contributing to its unique pharmacological properties.

Structural Formula

Research indicates that this compound may interact with specific molecular targets influencing various biological pathways. Some proposed mechanisms include:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical pathways such as those regulating cancer cell proliferation.

- Modulation of Gene Expression : It could influence gene expression related to apoptosis and cell cycle regulation.

Therapeutic Potential

The compound has shown promise in various therapeutic areas:

- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydroquinoline exhibit cytotoxic effects against human tumor cell lines, indicating potential as anticancer agents .

- Neuroprotective Effects : Its structural analogs have been explored for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Specific Studies

- Anticancer Properties : A study investigating the cytotoxic effects of related tetrahydroquinoline compounds found significant anti-proliferative activity in colorectal cancer cells. The mechanism involved modulation of histone deacetylases (HDACs), suggesting that this compound may share similar pathways .

- Enzyme Interaction : Another study highlighted the interaction of tetrahydroquinoline derivatives with the CDK5/p25 complex, which plays a crucial role in neuronal signaling and cancer progression. Inhibition of this complex could lead to decreased tau hyperphosphorylation, a key factor in Alzheimer's disease pathology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.